6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound . It is stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BrFNO/c9-5-3-7-8 (4-6 (5)10)12-2-1-11-7/h3-4,11H,1-2H2
. This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.05 . It is stored in a dark place, sealed in dry, at room temperature . The physical form can be liquid, solid, or semi-solid .Scientific Research Applications
Herbicide Development
Benzoxazine derivatives, closely related to the compound of interest, have been extensively studied for their herbicidal activities. For instance, flumioxazin, a novel herbicide synthesized from a benzoxazine intermediate, has been identified for its inhibition of protoporphyrinogen oxidase, showing high efficacy and broad-spectrum activity against weeds while being safe for crops (Huang et al., 2005). Another study focused on the synthesis and herbicidal activity of benzoxazinone derivatives, demonstrating that modifications at certain positions on the benzoxazine ring can significantly enhance phytotoxic effects against upland weeds (Macias et al., 2006).
Antimicrobial Activities
Research into benzoxazine derivatives has also highlighted their potential in antimicrobial applications. For instance, compounds synthesized from benzoxazine and evaluated for their antibacterial properties showed promising results against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Dabholkar & Gavande, 2012).
Synthetic Methodologies
The synthesis of benzoxazine derivatives has been a subject of considerable interest, with studies detailing various methods for creating these compounds. One such method involves the preparation of benzoxazinones through catalytic hydrogenation, highlighting an efficient pathway to obtaining essential intermediates for further chemical synthesis (Hai & Liao, 2006). Another study focuses on the bromination and nitration of benzoxazin-ones, showing the versatility of these compounds in undergoing chemical modifications for various applications (Hanson, Richards, & Rozas, 2003).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Properties
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4,11H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFHNKPWKGLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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